N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2H-1,3-benzodioxole-5-carboxamide, primarily targets G-protein-coupled receptor kinases (GRKs) . GRKs are a family of proteins that play a crucial role in regulating the activity of G-protein-coupled receptors (GPCRs). Specifically, GRK-2 and GRK-5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition prevents the phosphorylation of GPCRs, a process that typically leads to receptor desensitization and internalization. By inhibiting GRK-2 and GRK-5, the compound can potentially enhance the signaling of GPCRs, which could have therapeutic benefits in conditions where GPCR signaling is impaired.
Biochemical Pathways
The compound affects the GPCR signaling pathway. Under normal conditions, GRKs phosphorylate activated GPCRs, leading to the recruitment of beta-arrestin proteins, receptor internalization, and desensitization. By inhibiting GRK-2 and GRK-5, the compound prevents this process, potentially enhancing GPCR signaling .
Pharmacokinetics
The compound’s favorable pharmacokinetic profile is suggested by admet calculations .
Result of Action
The inhibition of GRK-2 and GRK-5 by the compound can potentially enhance GPCR signaling. This could have therapeutic benefits in conditions where GPCR signaling is impaired, such as cardiovascular disease .
Properties
IUPAC Name |
N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(23-9-14-4-2-1-3-5-14)10-26-21(16-11-31-12-17(16)25-26)24-22(28)15-6-7-18-19(8-15)30-13-29-18/h1-8H,9-13H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLAQACVDRXHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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